4-[(4-methoxyphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-(4-METHOXYBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that features a benzoxazine ring, a methoxybenzenesulfonyl group, and a methylsulfanylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXYBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxybenzenesulfonyl Group: This step often involves the reaction of the benzoxazine intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methylsulfanylphenyl Group: This can be done through a nucleophilic substitution reaction where the benzoxazine derivative reacts with a methylsulfanylphenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The benzoxazine ring and the aromatic groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary widely but often involve the use of catalysts such as palladium or copper complexes.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
4-(4-METHOXYBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structural features make it a candidate for the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(4-METHOXYBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonyl Chloride: A precursor used in the synthesis of the target compound.
N-(3-Methylsulfanylphenyl)benzoxazine: A structurally related compound with similar functional groups.
Uniqueness
4-(4-METHOXYBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to the combination of its functional groups and the presence of the benzoxazine ring. This combination imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from other similar compounds.
Properties
Molecular Formula |
C23H22N2O5S2 |
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Molecular Weight |
470.6 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-(3-methylsulfanylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C23H22N2O5S2/c1-29-17-10-12-19(13-11-17)32(27,28)25-15-22(30-21-9-4-3-8-20(21)25)23(26)24-16-6-5-7-18(14-16)31-2/h3-14,22H,15H2,1-2H3,(H,24,26) |
InChI Key |
CQKJOMDOCKWZPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)SC |
Origin of Product |
United States |
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